molecular formula C25H31FN2O2S B2583704 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate CAS No. 70931-51-0

2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate

Cat. No. B2583704
CAS RN: 70931-51-0
M. Wt: 442.59
InChI Key: QNZLMJZKYPDINT-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

A solution of 1.0 g of 3-fluoro-10-[4-(2-hydroxyethyl)piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin base (Example 3) in 5 ml chloroform was treated with 0.5 g acetic anhydride and the mixture allowed to stand overnight at room temperature. It was then diluted with 20 ml of chloroform, washed with water and with ice-cold sodium hydroxide solution, dried with potassium carbonate, and the chloroform evaporated under reduced pressure. The remaining oil (1.1 g, 100%) was dissolved in 3.5 ml of acetone and the solution neutralized under heating with 0.6 g maleic acid. On cooling, 1.3 g (77%) of dimaleate crystallized which was then recrystallized from acetone and melted at 153°-155.5° C.; it was identical with the product obtained by a different way according to Example 14.
Name
3-fluoro-10-[4-(2-hydroxyethyl)piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]([CH2:18][CH2:19]CO)[CH2:14][CH2:13]3)[C:9]3[CH:22]=[C:23]([CH:26]([CH3:28])[CH3:27])[CH:24]=[CH:25][C:8]=3[S:7][C:6]=2[CH:29]=1.[C:30]([O:33]C(=O)C)(=[O:32])[CH3:31]>C(Cl)(Cl)Cl>[C:30]([O:33][CH2:19][CH2:18][N:15]1[CH2:14][CH2:13][N:12]([CH:10]2[C:9]3[CH:22]=[C:23]([CH:26]([CH3:27])[CH3:28])[CH:24]=[CH:25][C:8]=3[S:7][C:6]3[CH:29]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=3[CH2:11]2)[CH2:17][CH2:16]1)(=[O:32])[CH3:31]

Inputs

Step One
Name
3-fluoro-10-[4-(2-hydroxyethyl)piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCCO)C=C(C=C3)C(C)C)C1
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and with ice-cold sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with potassium carbonate
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oil (1.1 g, 100%) was dissolved in 3.5 ml of acetone
TEMPERATURE
Type
TEMPERATURE
Details
under heating with 0.6 g maleic acid
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
1.3 g (77%) of dimaleate crystallized which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from acetone and melted at 153°-155.5° C.
CUSTOM
Type
CUSTOM
Details
obtained by a different way

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)OCCN1CCN(CC1)C1CC2=C(SC3=C1C=C(C=C3)C(C)C)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.